molecular formula C19H22N2O4S B2435391 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide CAS No. 922058-16-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide

カタログ番号: B2435391
CAS番号: 922058-16-0
分子量: 374.46
InChIキー: XCPRHCRWCQMSSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-12-5-7-15(9-13(12)2)26(23,24)21-14-6-8-17-16(10-14)20-18(22)19(3,4)11-25-17/h5-10,21H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPRHCRWCQMSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide is C20_{20}H24_{24}N2_2O4_4S, with a molecular weight of 388.5 g/mol. The compound features a benzo-fused oxazepine ring and a sulfonamide group, contributing to its unique chemical properties and reactivity.

PropertyValue
Molecular FormulaC20_{20}H24_{24}N2_2O4_4S
Molecular Weight388.5 g/mol
CAS Number922021-69-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxazepine ring and the sulfonamide group can bind to various enzymes or receptors, modulating their activity. This interaction can influence critical biochemical pathways associated with disease processes.

Inhibition of Carbonic Anhydrase

Research indicates that compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide exhibit significant inhibitory effects on carbonic anhydrase (CA) isoforms. For instance:

  • Inhibition Potency : The compound demonstrated varying inhibition against different CA isoforms:
    • hCA II: Ki_i values ranged from 2.6 to 598.2 nM.
    • hCA IX: Ki_i values ranged from 16.1 to 321 nM .

This inhibition is particularly relevant in cancer biology where CA IX is often overexpressed in tumor tissues.

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have shown:

  • Breast Cancer (MCF-7) : The compound exhibited an IC50_{50} value of 3.96 ± 0.21 μM.
  • Colorectal Cancer (Caco-2) : The most active derivative showed an IC50_{50} value of 5.87 ± 0.37 μM .

Mechanism of Induced Apoptosis

The anticancer effects are mediated through the intrinsic apoptotic pathway. Key findings include:

  • Bax/Bcl-2 Ratio : Increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2.
  • Caspase Activation : Upregulation of active caspase-9 and caspase-3 levels indicates activation of the apoptotic cascade .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide:

  • Study on CA Inhibition : A study reported that derivatives with similar structures showed potent inhibition against tumor-associated CA isoforms .
  • Antiproliferative Effects : Another investigation confirmed the compound's ability to inhibit cell proliferation in breast and colorectal cancer models .

Q & A

Q. What are the key steps in synthesizing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide?

The synthesis involves multi-step organic reactions:

  • Core formation : Construct the tetrahydrobenzo[b][1,4]oxazepine ring via cyclization, typically using amines and acids under controlled temperature .
  • Sulfonamide introduction : React the core with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Purification : Use column chromatography or HPLC to isolate the product, followed by characterization via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming substituent positions .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress .

Q. What common chemical reactions does this compound undergo, and what reagents are typically used?

  • Oxidation : Reacts with potassium permanganate (KMnO₄) to form hydroxylated derivatives .
  • Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols .
  • Substitution : Nucleophiles (e.g., halides) replace functional groups under basic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance sulfonamide coupling efficiency .
  • Catalysts : Employ palladium-based catalysts for regioselective functionalization of the oxazepine ring .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Cross-validation : Use orthogonal assays (e.g., enzyme kinetics and cellular viability tests) to confirm target engagement .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., trifluoromethyl or methoxy groups) to isolate structure-activity relationships .
  • Molecular docking : Predict binding modes to enzymes like spleen tyrosine kinase (SYK) and validate via mutagenesis studies .

Q. How can researchers design derivatives to enhance pharmacological properties?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Bioisosteric replacement : Replace the dimethylbenzenesulfonamide moiety with heterocyclic sulfonamides to optimize solubility .
  • Pharmacokinetic profiling : Assess bioavailability using in vitro assays (e.g., Caco-2 permeability) and in vivo rodent models .

Q. What methodologies are effective for studying enzyme inhibition mechanisms?

  • Enzyme kinetics : Measure IC₅₀ values via fluorescence-based assays to determine inhibitory potency .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrases) to identify critical interactions .

Q. Which purification methods are most effective for isolating high-purity batches?

  • Flash chromatography : Ideal for initial separation using gradient elution (hexane/ethyl acetate) .
  • Preparative HPLC : Achieve >99% purity with reverse-phase C18 columns and acetonitrile/water mobile phases .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to remove trace impurities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。